molecular formula C9H7Cl2NO3 B8717307 Carbamoylmethyl 2,6-dichlorobenzoate

Carbamoylmethyl 2,6-dichlorobenzoate

Cat. No.: B8717307
M. Wt: 248.06 g/mol
InChI Key: DSKNJAVPEWIGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamoylmethyl 2,6-dichlorobenzoate is a useful research compound. Its molecular formula is C9H7Cl2NO3 and its molecular weight is 248.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7Cl2NO3

Molecular Weight

248.06 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2,6-dichlorobenzoate

InChI

InChI=1S/C9H7Cl2NO3/c10-5-2-1-3-6(11)8(5)9(14)15-4-7(12)13/h1-3H,4H2,(H2,12,13)

InChI Key

DSKNJAVPEWIGAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OCC(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of 5.9 grams (0.105 mole) of potassium hydroxide was ground to a powder and placed in the reaction vessel. To this was added 270 ml of dry toluene, followed by 20.0 grams (0.105 mole) of 2,6-dichlorobenzoic acid. The stirred reaction mixture was heated under reflux while the water by-product was collected by azeotropic distillation using a Dean-Stark trap. A total of 2.8 ml of water was collected during a 30-minute period. At the end of this time the reaction mixture was cooled slightly and 2.0 grams of 1,4,7,10,13,16-hexaoxacyclooctadecane, followed by 9.8 grams (0.105 mole) of chloroacetamide were added. Upon completion of the addition the reaction mixture was heated under reflux for 18 hours. the reaction mixture was cooled to ambient temperature and the toluene layer was separated from the two-phase system and washed with one portion of 100 ml of water. An emulsion formed but was broken up by the addition of 100 ml of ethyl acetate. The organic layer was separated and dried with sodium sulfate. The mixture was filtered, and the filtrate evaporated under reduced pressure to a residual semi-solid. The solid was recrystallized twice from high-boiling petroleum ether-ethyl acetate using decolorizing carbon to give 12.6 grams of (aminocarbonyl)methyl 2,6-dichlorobenzoate; mp 113.5°-115.5°. The ir and the nmr spectra were consistent with the proposed structure.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
9.8 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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